N-Me-D-Lys-OMe.HCl
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Overview
Description
N-Methyl-D-lysine methyl ester hydrochloride is a derivative of the amino acid lysine. It is often used in peptide synthesis and other biochemical applications due to its unique properties. The compound is characterized by the presence of a methyl ester group and a hydrochloride salt, which enhance its solubility and reactivity in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-lysine methyl ester hydrochloride typically involves the protection of the amino group of lysine, followed by methylation and esterification. One common method includes the use of tert-butoxycarbonyl (Boc) as a protective group. The steps are as follows:
Protection: The amino group of lysine is protected using Boc anhydride to form Boc-Lysine.
Methylation: The protected lysine is then methylated using methyl iodide in the presence of a base such as sodium hydride.
Esterification: The carboxyl group is esterified using methanol and a catalyst like sulfuric acid.
Deprotection: The Boc group is removed using trifluoroacetic acid, yielding N-Methyl-D-lysine methyl ester.
Hydrochloride Formation: The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of N-Methyl-D-lysine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-lysine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methyl ester group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Oxidized derivatives of N-Methyl-D-lysine.
Reduction: Reduced forms of the compound, such as primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Methyl-D-lysine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of N-Methyl-D-lysine methyl ester hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with receptors and other proteins, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride: A protected form of lysine used in peptide synthesis.
Nα-Acetyl-L-lysine methyl ester hydrochloride: Another derivative of lysine with acetyl protection.
Fmoc-Lysine derivatives: Used in solid-phase peptide synthesis
Uniqueness
N-Methyl-D-lysine methyl ester hydrochloride is unique due to its specific methylation and esterification, which enhance its solubility and reactivity. This makes it particularly useful in peptide synthesis and other biochemical applications where these properties are advantageous .
Properties
Molecular Formula |
C8H19ClN2O2 |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
methyl (2R)-6-amino-2-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-10-7(8(11)12-2)5-3-4-6-9;/h7,10H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 |
InChI Key |
VOMBYPVECYNCTN-OGFXRTJISA-N |
Isomeric SMILES |
CN[C@H](CCCCN)C(=O)OC.Cl |
Canonical SMILES |
CNC(CCCCN)C(=O)OC.Cl |
Origin of Product |
United States |
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